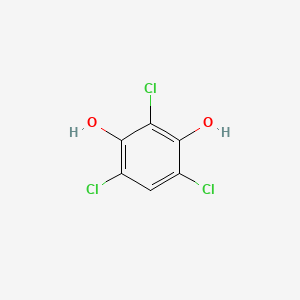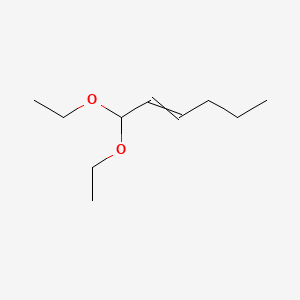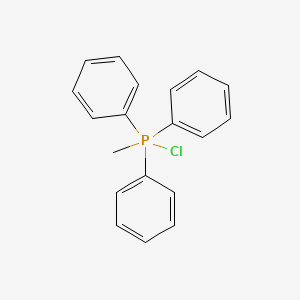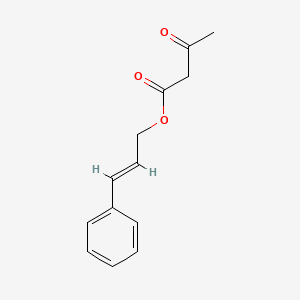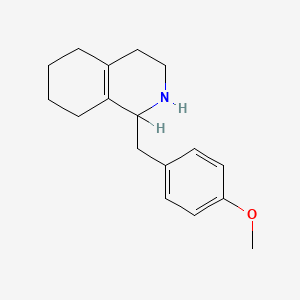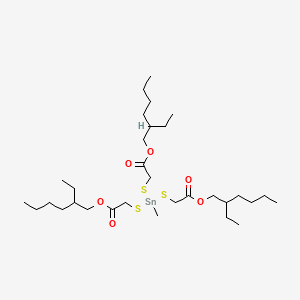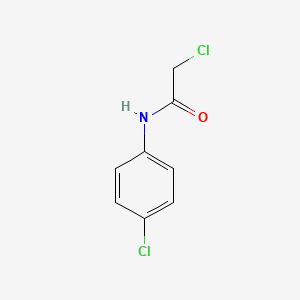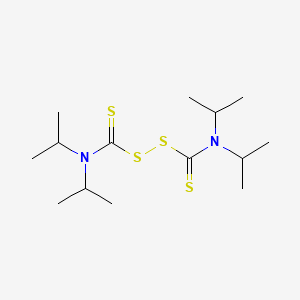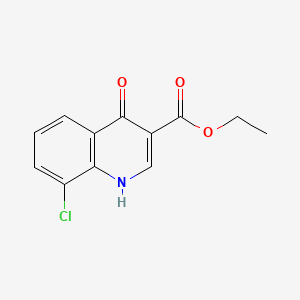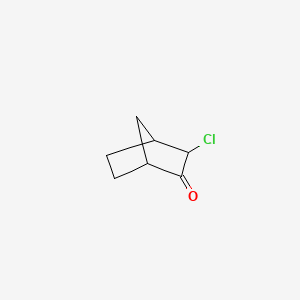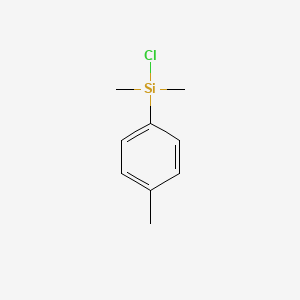
p-Tolyldimethylchlorosilane
Übersicht
Beschreibung
p-Tolyldimethylchlorosilane: is an organosilicon compound with the molecular formula C₉H₁₃ClSi. It is a chlorosilane derivative where a p-tolyl group (a benzene ring with a methyl group at the para position) is bonded to a silicon atom, which is also bonded to two methyl groups and one chlorine atom. This compound is used as an intermediate in the synthesis of various silicon-based materials and has applications in different fields, including chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: p-Tolyldimethylchlorosilane can be synthesized through the reaction of p-tolylmagnesium bromide with dimethyldichlorosilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
p-TolylMgBr+(CH₃)₂SiCl₂→this compound+MgBrCl
Industrial Production Methods: In industrial settings, the production of this compound involves similar Grignard reactions but on a larger scale. The process requires stringent control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: p-Tolyldimethylchlorosilane reacts rapidly with water, leading to the formation of silanols and hydrochloric acid.
Substitution Reactions: The chlorine atom in this compound can be substituted by various nucleophiles, such as alcohols, amines, and thiols, to form corresponding silane derivatives.
Oxidation: Under specific conditions, the methyl groups attached to the silicon atom can undergo oxidation to form silanols or siloxanes.
Common Reagents and Conditions:
Hydrolysis: Water or moisture.
Substitution: Alcohols, amines, thiols, often in the presence of a base or catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Silane derivatives with various functional groups.
Oxidation: Silanols or siloxanes
Wissenschaftliche Forschungsanwendungen
p-Tolyldimethylchlorosilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds, which are essential in the development of silicone polymers and resins.
Materials Science: The compound is utilized in surface modification techniques to enhance the properties of materials, such as hydrophobicity and thermal stability.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential use in drug delivery systems and biomedical devices.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the manufacture of coatings, adhesives, and sealants
Wirkmechanismus
The primary mechanism of action of p-tolyldimethylchlorosilane involves its reactivity with nucleophiles due to the presence of the chlorine atom bonded to silicon. This reactivity allows it to form various silane derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Dimethyldichlorosilane: Similar in structure but lacks the p-tolyl group.
Trimethylchlorosilane: Contains three methyl groups attached to silicon and one chlorine atom.
Phenyltrimethylsilane: Contains a phenyl group instead of a p-tolyl group.
Uniqueness: p-Tolyldimethylchlorosilane is unique due to the presence of the p-tolyl group, which imparts specific chemical properties and reactivity patterns.
Eigenschaften
IUPAC Name |
chloro-dimethyl-(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClSi/c1-8-4-6-9(7-5-8)11(2,3)10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMBOOWVJPCANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956678 | |
| Record name | Chloro(dimethyl)(4-methylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35239-30-6 | |
| Record name | Benzene, (chlorodimethylsilyl)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035239306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (chlorodimethylsilyl)methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloro(dimethyl)(4-methylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodimethyl(methylphenyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


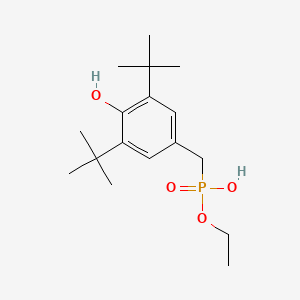
![1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one](/img/structure/B1581084.png)

